

# An In-depth Technical Guide to the CBT-1 Compound (Tetrandrine)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **CBT-1**, a proprietary name for the natural compound tetrandrine. **CBT-1** is a bisbenzylisoquinoline alkaloid investigated for its potential to reverse multidrug resistance in cancer therapy by inhibiting the P-glycoprotein (P-gp) efflux pump.

# Chemical Structure and Properties of CBT-1 (Tetrandrine)

**CBT-1**, chemically known as tetrandrine, is a calcium channel blocker with the molecular formula  $C_{38}H_{42}N_2O_6$  and a molecular weight of 622.75 g/mol . Its chemical structure is characterized by a complex polycyclic framework.

Chemical Structure of Tetrandrine (**CBT-1**) Chemical Structure of Tetrandrine Image Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Tetrandrine (CBT-1)



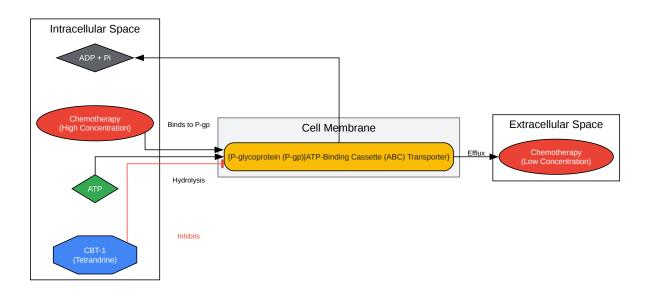
| Property            | Value  |  |
|---------------------|--|--|
| Molecular Formula   | C38H42N2O6   |  |
| Molecular Weight    | 622.75 g/mol   |  |
| CAS Number          | 518-34-3   |  |
| Synonyms            | d-Tetrandrine, NSC-77037                                 |  |
| Class               | Bis-benzylisoquinoline alkaloid                          |  |
| Mechanism of Action | P-glycoprotein (P-gp) inhibitor, Calcium channel blocker |  |

# Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of **CBT-1** in the context of cancer therapy is the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including many chemotherapeutic drugs, out of cancer cells. This efflux mechanism is a major contributor to the development of multidrug resistance (MDR), a significant challenge in cancer treatment.

By binding to P-gp, **CBT-1** allosterically or competitively inhibits its function, thereby preventing the efflux of co-administered chemotherapy agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy in resistant tumors.





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Caption: P-glycoprotein mediated drug efflux and its inhibition by CBT-1.

## **Clinical and Pharmacodynamic Data**

**CBT-1** has been evaluated in clinical trials to assess its safety and efficacy as an MDR modulator in combination with standard chemotherapeutic agents.

Table 2: Summary of a Pharmacodynamic Study of CBT-1 with Paclitaxel



| Parameter   | Method                            | Result   | Reference |
|---|-----------------------------------|--|-----------|
| CBT-1 Dosage  | Oral administration               | 500 mg/m² for 7 days                             | [1]       |
| Paclitaxel Dosage   | 3-hour intravenous infusion       | 135 mg/m² on day 6                               | [1]       |
| P-gp Inhibition<br>(PBMCs)  | Rhodamine efflux from CD56+ PBMCs | 51%-100% lower<br>efflux (p < .0001)             | [1]       |
| P-gp Inhibition (Liver)   | (99m)Tc-sestamibi<br>imaging      | 34.7% to 100.8% increase in AUC(0-3) (p < .0001) | [1]       |
| Peripheral Blood<br>Mononuclear Cells<br>(PBMCs), Area Under<br>the Curve (AUC) |                                   |  |           |

Table 3: Dose Escalation in a Phase I Trial of CBT-1 with Doxorubicin

| Cohort                       | CBT-1 Dosage<br>(oral, days 1-7) | Doxorubicin<br>Dosage (IV, day 6) | Reference |
|------------------------------|----------------------------------|-----------------------------------|-----------|
| Starting Dose                | 200 mg/m <sup>2</sup>            | 60 mg/m²                          | [2]       |
| Maximum Tolerated Dose (MTD) | 500 mg/m²                        | 60 mg/m²                          | [2]       |
| Doses Tolerated by Some      | 600 mg/m²                        | 60 mg/m²                          | [2]       |

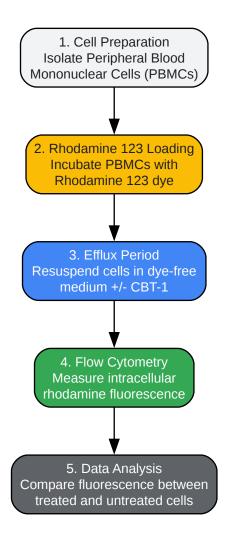
# **Experimental Protocols**

Detailed below are the methodologies for key experiments cited in the evaluation of **CBT-1**'s pharmacodynamics.

# **Rhodamine 123 Efflux Assay for P-gp Function**



This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells.



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Caption: Workflow for the Rhodamine 123 Efflux Assay.

#### Protocol:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using standard density gradient centrifugation.
- Dye Loading: Cells are incubated with a solution containing rhodamine 123, allowing the dye
  to accumulate intracellularly.



- Efflux Initiation: After loading, cells are washed and resuspended in a dye-free medium. To
  test the effect of CBT-1, the medium for the experimental group contains the CBT-1
  compound.
- Incubation: The cells are incubated for a defined period to allow for P-gp-mediated efflux of rhodamine 123.
- Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A higher fluorescence indicates reduced efflux and, therefore, inhibition of P-gp.
- Data Interpretation: The fluorescence intensity of cells treated with **CBT-1** is compared to that of untreated control cells to quantify the degree of P-gp inhibition.

## 99mTc-Sestamibi Imaging for In Vivo P-gp Function

This non-invasive imaging technique uses the P-gp substrate technetium-99m sestamibi to assess P-gp activity in tissues like the liver.

#### Protocol:

- Baseline Imaging: A baseline scan is performed by administering 99mTc-sestamibi to the patient and acquiring dynamic images of the target organ (e.g., liver) over a period of time.
- **CBT-1** Administration: The patient is then treated with **CBT-1** according to the clinical trial protocol.
- Post-Treatment Imaging: Following CBT-1 administration, a second 99mTc-sestamibi scan is performed using the same imaging parameters as the baseline scan.
- Image Analysis: Regions of interest (ROIs) are drawn around the target organ and a reference tissue (e.g., heart) on the acquired images.
- Data Quantification: The time-activity curves for the ROIs are generated, and the area under the curve (AUC) is calculated. An increase in the AUC for the target organ after CBT-1 treatment indicates reduced efflux of 99mTc-sestamibi and thus, inhibition of P-gp.



## Conclusion

**CBT-1** (tetrandrine) is a potent P-glycoprotein inhibitor with a well-defined chemical structure and mechanism of action. Clinical and preclinical studies have demonstrated its ability to reverse P-gp-mediated multidrug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of **CBT-1** and other MDR modulators in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.

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### References

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